![molecular formula C19H31ClN2O2S B2902859 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride CAS No. 2418660-65-6](/img/structure/B2902859.png)
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
In general, piperidones were prepared from domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name. It appears to contain a piperidine ring, which is a common structure in many alkaloids and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving piperidones can vary widely and depend on the specific substituents present on the piperidone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. In vitro screening demonstrated significant antibacterial activity against certain bacterial strains. Docking studies using the crystal structure of oxidoreductase (1XDQ) protein from Escherichia coli further supported its inhibitory potency .
Antifungal Activity
EN300-26675335 also exhibits moderate antifungal activity. Similar to the antibacterial evaluation, docking studies with the crystal structure of oxidoreductase (3QLS) protein from Candida albicans provided insights into its antifungal potential .
Medicinal Chemistry Applications
The compound’s structure includes a piperidine moiety, which is a common building block in natural products. Piperidines have been investigated for various therapeutic activities, including antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory effects .
Industrial Applications
Beyond its biological activity, benzotriazole derivatives (such as EN300-26675335) find industrial applications. These include use as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers .
Scaffold in Medicinal Chemistry
EN300-26675335 contains a 1,3,4-oxadiazole scaffold. This scaffold has demonstrated a broad spectrum of biological properties, including bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant effects .
Materials Science
N-substituted benzotriazoles, like the one in EN300-26675335, are widely used in synthetic organic chemistry and materials science .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Piperidones and their derivatives have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .
Future Directions
properties
IUPAC Name |
1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-14-9-13-24-17(14)5-2-6-18(22)21-10-7-15(8-11-21)19-16(20)4-3-12-23-19;/h9,13,15-16,19H,2-8,10-12,20H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPLLYKHHVBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCCC(=O)N2CCC(CC2)C3C(CCCO3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride |
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